molecular formula C16H24N2O3 B5151936 ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate

ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate

Cat. No. B5151936
M. Wt: 292.37 g/mol
InChI Key: PLJZRYHXPKRQMG-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate, also known as EMBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMBP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate is not fully understood, but it has been suggested that it may act through multiple pathways. ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate has been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a key role in inflammation and cancer. ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory prostaglandins. In addition, ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate has been shown to have various biochemical and physiological effects, including the inhibition of inflammatory cytokine production, the reduction of pain, and the inhibition of cancer cell growth. In animal studies, ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate has been shown to reduce the levels of inflammatory cytokines in the blood and to decrease the severity of pain. ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an antitumor agent.

Advantages and Limitations for Lab Experiments

Ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate has several advantages for lab experiments, including its relatively simple synthesis and its potential therapeutic applications. However, there are also some limitations to using ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate in lab experiments. For example, the mechanism of action of ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate is not fully understood, which may make it difficult to interpret the results of experiments. In addition, the potential side effects of ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate are not well characterized, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate. One area of research could focus on further elucidating the mechanism of action of ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate, which could provide insight into its potential therapeutic applications. Another area of research could focus on optimizing the synthesis of ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate to improve its yield and purity. In addition, future studies could investigate the potential side effects of ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate and its long-term safety profile. Finally, future research could explore the potential of ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate as a therapeutic agent for other diseases and conditions, such as autoimmune disorders or neurodegenerative diseases.

Synthesis Methods

Ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate can be synthesized using various methods, including the reaction of 4-methoxybenzylamine with ethyl 4-piperidinecarboxylate in the presence of a catalyst, such as triethylamine. Another method involves the reaction of 1-(4-methoxybenzyl)piperidine with ethyl chloroformate in the presence of a base, such as triethylamine. The yield and purity of ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

Ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate has been studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and antitumor effects. In vitro studies have shown that ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate can inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in lipopolysaccharide-stimulated macrophages. ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate has also been shown to have analgesic effects in animal models of pain. In addition, ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an antitumor agent.

properties

IUPAC Name

ethyl 4-[(4-methoxyphenyl)methylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-3-21-16(19)18-10-8-14(9-11-18)17-12-13-4-6-15(20-2)7-5-13/h4-7,14,17H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJZRYHXPKRQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(4-methoxyphenyl)methylamino]piperidine-1-carboxylate

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